3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFDWMELKKNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed N-Arylation of 2-Oxindole Derivatives
A widely used method involves copper-catalyzed N-arylation of 2-oxindole derivatives with aryl bromides under basic conditions, followed by functional group transformations to install the amino group on the pyrrolidinone ring.
- Reactants: 2-Oxindole (or substituted oxindole), 4-bromo-3-methylphenyl bromide.
- Catalyst: Copper(I) iodide (CuI).
- Ligand: Racemic trans-N,N’-dimethylcyclohexane-1,2-diamine.
- Base: Potassium carbonate (K2CO3).
- Solvent: 1,4-Dioxane.
- Atmosphere: Argon or inert gas.
- Temperature: Typically heated in an oil bath until completion.
- Purification: Flash chromatography.
| Parameter | Condition/Value |
|---|---|
| CuI | 0.10 mmol |
| 2-Oxindole | 1.00 mmol |
| Aryl bromide | 1.20 mmol |
| K2CO3 | 2.0 mmol |
| Ligand | 0.20 mmol |
| Solvent | 1.0 mL 1,4-dioxane |
| Temperature | Heated (oil bath) |
| Reaction time | Until TLC shows completion |
| Yield (typical) | Moderate to good (e.g., 49% for related compounds) |
| Purification | Flash chromatography |
This method is adaptable for preparing N-aryl pyrrolidin-2-one derivatives, including those bearing bromine substituents on the phenyl ring.
Multi-Step Synthesis via Amide Formation, Bromination, and Carbonylation (Patent EP1268400B1)
A patented process outlines a three-stage synthesis for related compounds involving:
Amide Formation: Reaction of an aniline derivative with butyric acid chloride in an inert aromatic solvent (chlorobenzene, toluene, or xylene) at 50–100 °C to form the corresponding amide.
Bromination: Bromination of the amide in acetic acid at 10–80 °C with elemental bromine to introduce the bromine substituent on the aromatic ring.
Carbonylation: Conversion of the bromoamide to the desired compound via reaction with carbon monoxide and methanol in the presence of a palladium catalyst under pressure (2–30 bar) at 90–160 °C.
- The process achieves high overall yields (90–95%) and purities (>98%).
- The bromination step is rapid (20 minutes to 3 hours).
- Carbonylation uses methanol as solvent and reactant, with optional co-solvents to enhance CO solubility.
- The method allows for continuous processing without isolation of intermediates, improving technical efficiency.
Reaction Scheme Summary:
| Step | Reaction Type | Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Amide formation | Aromatic solvent, 50–100 °C, inert atmosphere | >98% purity, moderate to high yield |
| 2 | Bromination | Acetic acid, 10–80 °C, elemental bromine | >95% yield, >99% purity |
| 3 | Carbonylation | Pd catalyst, CO pressure 2–30 bar, 90–160 °C | High yield, efficient conversion |
This method is particularly advantageous for producing N-(4-bromo-2-methylphenyl) amides, which are closely related to the target compound and can be further transformed into pyrrolidin-2-one derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Reaction Conditions | Yield Range (%) | Purification | Notes |
|---|---|---|---|---|---|
| Copper-catalyzed N-arylation | CuI, rac-trans-N,N’-dimethylcyclohexane-1,2-diamine, K2CO3 | 1,4-Dioxane, inert atmosphere, heated | ~49 (for related compounds) | Flash chromatography | Suitable for N-aryl pyrrolidinones |
| Iridium-catalyzed amino alcohol reaction | [Cp*IrCl2]2, Cs2CO3, amino alcohols | 90 °C, sealed vial, 16 h | Up to 88 | Flash chromatography | Direct formation of 3-amino substituted products |
| Multi-step amide formation, bromination, carbonylation | Butyric acid chloride, Br2, Pd catalyst, CO | 50–160 °C, 2–30 bar CO pressure | 90–95 | Filtration, crystallization | High purity, scalable, industrial applicability |
Summary and Research Findings
The copper-catalyzed N-arylation method provides a reliable route to N-aryl pyrrolidin-2-one intermediates, including brominated phenyl substituents, though yields can be moderate and require careful ligand and base choice.
The iridium-catalyzed reaction of 2-oxindoles with amino alcohols offers a direct and efficient route to 3-amino-pyrrolidin-2-one derivatives with high yields and straightforward purification.
The patented multi-step process (EP1268400B1) demonstrates an industrially feasible and high-yielding approach to related brominated amides, which can be converted to the target compound. This method optimizes reaction times, purity, and scalability, making it highly valuable for commercial synthesis.
Combining these methods or modifying them based on substrate availability and scale can facilitate the efficient preparation of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Major Products Formed:
Oxidation: Formation of 3-nitro-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.
Reduction: Formation of 3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The bromo group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrrolidin-2-one derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Position : The 4-bromo-3-methylphenyl group offers steric hindrance, which may reduce metabolic degradation compared to 2- or 3-substituted phenyl derivatives .
- Amino Group Position: The 3-amino group in the target compound contrasts with 4-amino derivatives (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one), which exhibit higher acute toxicity .
Biological Activity
3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one features a pyrrolidinone core with a brominated aromatic substituent. The presence of the amino group enhances its reactivity and interaction with biological targets.
Enzyme Interactions
The compound has been shown to interact with various enzymes, particularly cytochrome P450 isoforms, which are crucial in drug metabolism. This interaction can lead to either inhibition or activation, affecting the pharmacokinetics of co-administered drugs.
Cellular Effects
Research indicates that 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one influences several cellular signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. Key mechanisms include:
- Inhibition of Kinases : The compound can inhibit certain kinases involved in cell signaling, which may affect downstream pathways related to cancer progression and inflammation.
- Transport and Distribution : Its uptake into cells is mediated by transporters such as organic anion-transporting polypeptides (OATPs), influencing its bioavailability and efficacy.
Case Studies and Experimental Data
Numerous studies have evaluated the biological effects of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, it showed higher activity against breast cancer cells compared to normal cells.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In animal models, it reduced inflammation markers significantly when administered at specific dosages .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Dosage Effects in Animal Models
The biological effects of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one vary significantly with dosage:
| Dosage (mg/kg) | Observed Effect | Notes |
|---|---|---|
| Low (5) | Minimal toxicity | Modulates biochemical pathways |
| Medium (15) | Significant anti-inflammatory effect | Reduces edema in models |
| High (30) | Cytotoxic effects noted | Potential for adverse reactions |
Q & A
What are the established synthetic routes for 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
Basic
Synthesis typically involves multi-step organic reactions, such as condensation or cyclization. For example, halogenated benzaldehyde derivatives (e.g., 4-bromo-3-methylbenzaldehyde) may react with pyrrolidinone precursors under basic conditions to form the pyrrolidin-2-one core. Subsequent functionalization (e.g., amination) introduces the amino group. Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield and purity. Column chromatography is commonly used for purification .
How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Basic
Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to resolve the pyrrolidinone ring, bromo-methylphenyl substituents, and amino group. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₂BrN₂O; theoretical MW: 283.13 g/mol). X-ray crystallography may resolve stereoelectronic effects, though challenges arise due to hygroscopicity or polymorphism .
How does the bromo-methylphenyl substituent influence structure-activity relationships (SAR) compared to analogs like 4-chloro or 4-fluoro derivatives?
Advanced
The bromine atom enhances lipophilicity (logP ~2.8) compared to fluorine (logP ~2.1), improving membrane permeability but potentially reducing aqueous solubility. The methyl group at the 3-position introduces steric hindrance, which may limit off-target interactions. Comparative studies using molecular docking reveal that bromine’s larger van der Waals radius increases binding affinity to hydrophobic enzyme pockets (e.g., kinases) by ~20% vs. chloro analogs .
What reaction mechanisms govern the compound’s participation in substitution or oxidation reactions?
Advanced
The amino group undergoes nucleophilic substitution (e.g., alkylation/acylation) in polar aprotic solvents (e.g., DCM, THF), while the bromo substituent participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis. Oxidation of the pyrrolidinone ring (e.g., with KMnO₄) generates lactam derivatives, monitored via HPLC-MS to track intermediate stability .
How can researchers optimize solubility for in vitro assays without compromising bioactivity?
Basic
Solubility is enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Dynamic light scattering (DLS) assesses aggregation in aqueous buffers (PBS, pH 7.4). For low-solubility batches, amorphous solid dispersion with polymers (e.g., HPMC) improves bioavailability .
What experimental strategies resolve contradictions in reported biological activity data across analogs?
Advanced
Contradictions often arise from assay variability (e.g., cell line differences) or impurity profiles. Orthogonal validation (e.g., SPR binding assays vs. cellular IC₅₀) and batch-to-batch reproducibility studies are critical. Meta-analyses comparing halogenated analogs (Br, Cl, F) should normalize for purity (≥95% by HPLC) and test conditions (e.g., serum-free media) .
What chromatographic methods are recommended for purifying this compound?
Basic
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates byproducts. For gram-scale synthesis, flash chromatography (silica gel, ethyl acetate/hexane) is cost-effective. Purity is validated via HPLC-UV (λ = 254 nm) with retention time comparison to standards .
How can kinetic studies elucidate the compound’s stability under physiological conditions?
Advanced
LC-MS/MS tracks degradation in simulated gastric fluid (pH 1.2) and plasma (37°C). Pseudo-first-order kinetics model half-life (t₁/₂), while Arrhenius plots predict shelf-life. Hydrolysis of the lactam ring is a major degradation pathway, mitigated by lyophilization .
What in silico tools predict interactions with cytochrome P450 enzymes?
Advanced
Molecular dynamics simulations (e.g., Desmond) model binding to CYP3A4/2D6 active sites. ADMET Predictor™ or SwissADME estimate metabolic liability. Experimental validation via human liver microsome assays quantifies metabolite formation (e.g., hydroxylated derivatives) .
What safety precautions are essential during handling?
Basic
Wear nitrile gloves and safety goggles due to acute oral toxicity (LD₅₀ > 500 mg/kg in rodents). Avoid inhalation; use fume hoods for weighing. Store at 2–8°C under nitrogen to prevent oxidation. Spills are neutralized with activated carbon and disposed via hazardous waste protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
